molecular formula C24H20ClNO3 B11277992 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11277992
M. Wt: 405.9 g/mol
InChI Key: LZHHFZFFEFIRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyl, chlorophenyl, hydroxy, and methoxyphenyl groups

Properties

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

1-benzyl-2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H20ClNO3/c1-29-20-13-9-17(10-14-20)21-22(18-7-11-19(25)12-8-18)26(24(28)23(21)27)15-16-5-3-2-4-6-16/h2-14,22,27H,15H2,1H3

InChI Key

LZHHFZFFEFIRLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-BENZYL-5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps. One common synthetic route starts with the preparation of the core pyrrolidine structure, followed by the introduction of the benzyl, chlorophenyl, hydroxy, and methoxyphenyl groups through various chemical reactions. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-BENZYL-5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorophenyl group.

    Substitution: Various substituents can be introduced to the benzyl or methoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:

  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid These compounds share structural similarities but differ in their specific substituents and functional groups, leading to differences in their chemical properties and potential applications.

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